molecular formula C23H23FN2O3S B5045599 N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B5045599
M. Wt: 426.5 g/mol
InChI Key: CYIXTXWEDKPSMB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a phenylglycinamide moiety, which is a common structure in many bioactive compounds . The presence of the sulfonyl group (SO2) and fluorophenyl group could potentially influence the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as NMR and IR spectroscopy, as well as X-ray crystallography . These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and conformation .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group could participate in condensation reactions, while the sulfonyl group could undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For example, if it’s a drug, it might interact with specific proteins or enzymes in the body. Unfortunately, without more information, it’s difficult to predict the exact mechanism .

Safety and Hazards

The safety and hazards associated with the compound would depend on factors such as its reactivity, toxicity, and environmental impact. These properties are typically determined through laboratory testing .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis process, and investigating its mechanism of action. Additionally, studies could be conducted to evaluate its safety and environmental impact .

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(N-(4-fluorophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-3-18-9-7-8-17(2)23(18)25-22(27)16-26(20-10-5-4-6-11-20)30(28,29)21-14-12-19(24)13-15-21/h4-15H,3,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIXTXWEDKPSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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